molecular formula C13H21NO4 B2463159 4-[(Tert-butoxy)carbonyl]-4-azaspiro[2.5]octane-7-carboxylic acid CAS No. 1781349-46-9

4-[(Tert-butoxy)carbonyl]-4-azaspiro[2.5]octane-7-carboxylic acid

Cat. No.: B2463159
CAS No.: 1781349-46-9
M. Wt: 255.314
InChI Key: FJRLVKNRIFNCIR-UHFFFAOYSA-N
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Description

4-[(Tert-butoxy)carbonyl]-4-azaspiro[2.5]octane-7-carboxylic acid is a spirocyclic compound, characterized by its unique structure where two rings share a single atom. The tert-butoxycarbonyl group is a common protecting group in organic chemistry, often used to protect amines during chemical synthesis.

Scientific Research Applications

4-[(Tert-butoxy)carbonyl]-4-azaspiro[2.5]octane-7-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic uses, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many carboxylic acids are corrosive and can cause burns . Always refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Tert-butoxy)carbonyl]-4-azaspiro[2.5]octane-7-carboxylic acid typically involves the reaction of a spirocyclic amine with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butoxycarbonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(Tert-butoxy)carbonyl]-4-azaspiro[2.5]octane-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 4-[(Tert-butoxy)carbonyl]-4-azaspiro[2.5]octane-7-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group protects the amine functionality, allowing selective reactions at other sites. This protection is crucial in multi-step syntheses where selective deprotection is required.

Comparison with Similar Compounds

Similar Compounds

    4-azaspiro[2.5]octane-7-carboxylic acid: Lacks the tert-butoxycarbonyl group, making it more reactive.

    4-[(Tert-butoxy)carbonyl]-4-azaspiro[2.5]octane-6-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.

Uniqueness

4-[(Tert-butoxy)carbonyl]-4-azaspiro[2.5]octane-7-carboxylic acid is unique due to its spirocyclic structure and the presence of the tert-butoxycarbonyl group, which provides stability and selectivity in chemical reactions .

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-4-azaspiro[2.5]octane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-4-9(10(15)16)8-13(14)5-6-13/h9H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRLVKNRIFNCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC12CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781349-46-9
Record name 4-[(tert-butoxy)carbonyl]-4-azaspiro[2.5]octane-7-carboxylic acid
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